

Hdac3-IN-2 biological function and cellular targets

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Compound of Interest

Compound Name: *Hdac3-IN-2*

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An In-depth Technical Guide to **Hdac3-IN-2** (Citarinostat/ACY-241): Biological Function and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac3-IN-2, also known as Citarinostat or ACY-241, is a potent and orally bioavailable histone deacetylase (HDAC) inhibitor. While demonstrating high selectivity for HDAC6, it also exhibits inhibitory activity against Class I HDACs, including HDAC3. This dual activity profile makes it a subject of significant interest in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the biological function, cellular targets, and mechanism of action of **Hdac3-IN-2**, with a focus on its interaction with HDAC3. Quantitative data, detailed experimental methodologies, and pathway diagrams are presented to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction to Hdac3-IN-2 (Citarinostat/ACY-241)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive therapeutic targets. **Hdac3-IN-2** (Citarinostat/ACY-241) is a second-generation HDAC inhibitor that has been investigated in multiple clinical trials for various malignancies[1]. Its primary mechanism of action is the inhibition of HDAC enzymes, which

leads to the accumulation of acetylated proteins, ultimately resulting in cell cycle arrest, apoptosis, and other anti-tumor effects[1][2].

Quantitative Data: Inhibitory Activity of Hdac3-IN-2

The inhibitory potency of **Hdac3-IN-2** has been characterized against a panel of HDAC isoforms in cell-free biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Hdac3-IN-2**, demonstrating its selectivity profile.

HDAC Isoform	IC50 (nM)
HDAC1	35
HDAC2	45
HDAC3	46
HDAC6	2.6
HDAC8	137
Data compiled from cell-free assays.	

As the data indicates, **Hdac3-IN-2** is a potent inhibitor of HDAC6 and also displays significant activity against the Class I HDAC isoforms 1, 2, and 3[3][4]. It exhibits a 13 to 18-fold selectivity for HDAC6 over HDAC1, HDAC2, and HDAC3[5].

Biological Function and Mechanism of Action

The primary biological function of **Hdac3-IN-2** is the inhibition of histone deacetylase activity. By binding to the active site of HDAC enzymes, it prevents the removal of acetyl groups from lysine residues on both histone and non-histone protein substrates.

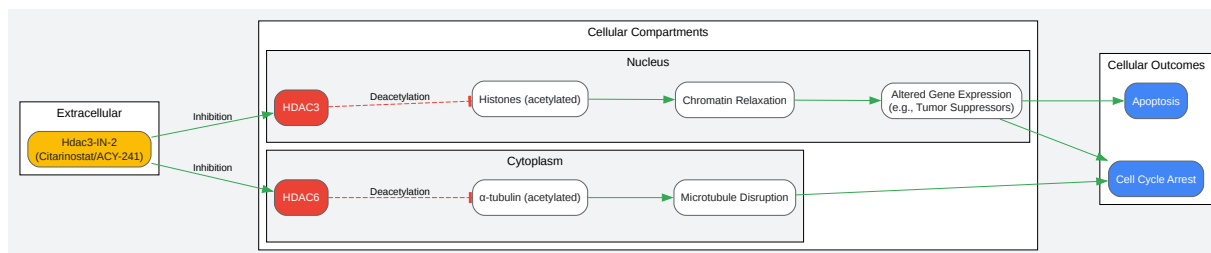
Impact on Histone Acetylation and Gene Expression

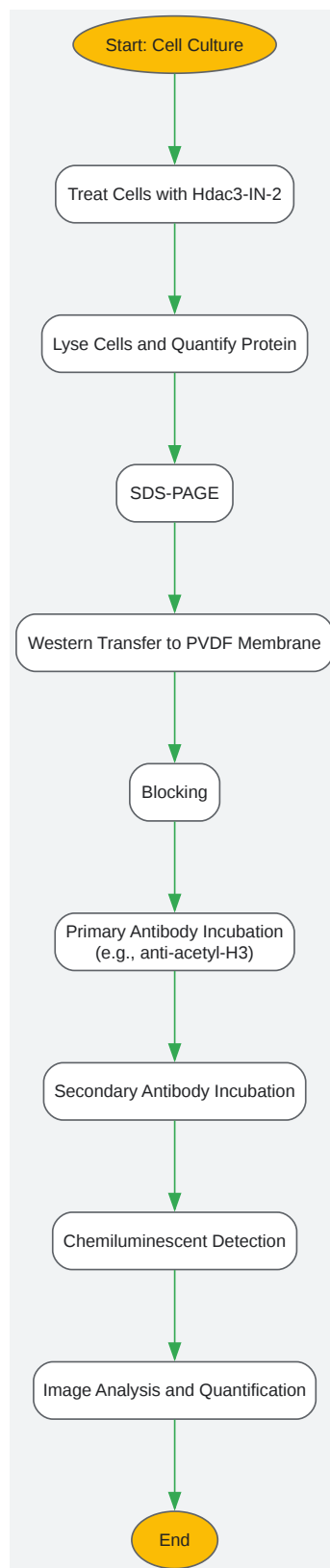
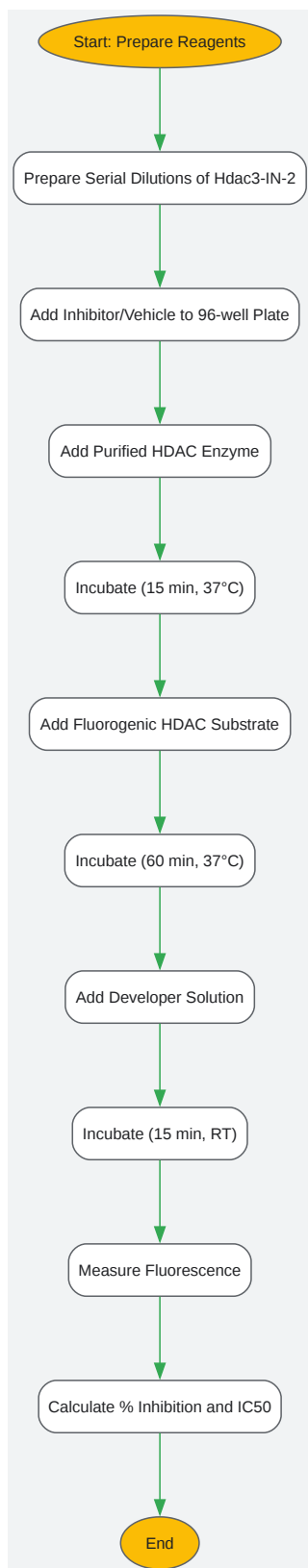
Inhibition of Class I HDACs, including HDAC3, by **Hdac3-IN-2** leads to an increase in histone acetylation. This "hyperacetylation" results in a more open chromatin structure, which can lead to the transcriptional activation of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis[1][2].

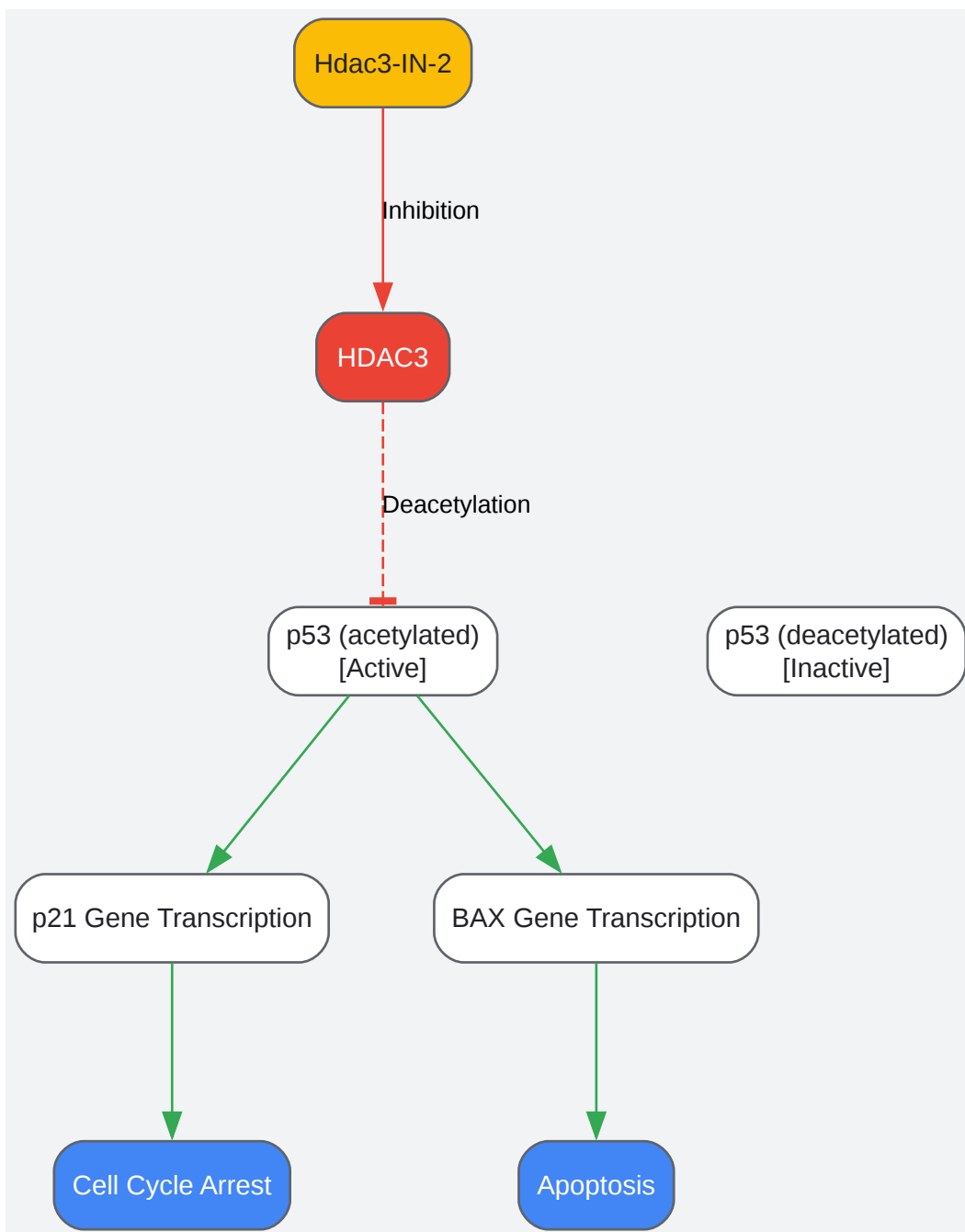
Impact on Non-Histone Protein Acetylation

HDAC6, the primary target of **Hdac3-IN-2**, is a cytoplasmic enzyme with major non-histone substrates, most notably α -tubulin. Inhibition of HDAC6 leads to the hyperacetylation of α -tubulin, which disrupts microtubule dynamics, affecting cell motility, cell division, and protein trafficking. This can lead to the induction of aneuploidy and cell death in cancer cells[3]. In clinical studies, treatment with Citarinostat has been shown to increase tubulin acetylation in peripheral blood mononuclear cells[6][7].

The following diagram illustrates the general mechanism of action of **Hdac3-IN-2**.







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